6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine
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Overview
Description
6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxypropan-2-yl group, and a pyridin-3-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 1-methoxypropan-2-yl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridin-3-amines.
Scientific Research Applications
6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1-methoxypropan-2-yl)pyridazin-3-amine
- 6-chloro-N-(1-methoxypropan-2-yl)pyridin-2-amine
Uniqueness
6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro group and the methoxypropan-2-yl group in the pyridin-3-amine structure differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-7(6-13-2)12-8-3-4-9(10)11-5-8/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
YVHUMBDVBOGWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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